molecular formula C9H19NO4 B8691770 2-(2-Boc-aminoethoxy)ethanol

2-(2-Boc-aminoethoxy)ethanol

Cat. No. B8691770
M. Wt: 205.25 g/mol
InChI Key: IKPDNLJPUASMGG-UHFFFAOYSA-N
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Patent
US07897647B2

Procedure details

A solution of di-tert-butylcarbonate (10.27 g, 47.2 mmol) in chloroform (40 mL) was added to a solution of 2-(2-aminoethoxy)-ethanol (5.0 g, 47.62 mmol) in chloroform (40 mL) and the mixture was stirred at room temperature for 1.5 hrs. The solution was washed with water (30 mL), the organic layer dried (MgSO4), and concentrated in vacuo to give 2-(2-Boc-aminoethoxy)-ethanol (9.6 g, 99%). 1H NMR (300 MHz, CDCl3) δ 5.43 (s, 1H), 3.43 (s, 1H), 3.56 (m, 4H), 3.73 (t, 2H, J=5.4 Hz), 3.32 (m, 2H), 1.45 (s, 9H); 13C NMR (67.8 MHz, CDCl3) δ 156.06, 79.06, 77.18, 72.14, 70.08, 61.31, 40.21, 28.21.
Quantity
10.27 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:6](=[O:12])[O:7][C:8]([CH3:11])([CH3:10])[CH3:9])(C)(C)C.[NH2:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][OH:19]>C(Cl)(Cl)Cl>[C:6]([CH:14]([NH2:13])[CH2:15][O:16][CH2:17][CH2:18][OH:19])([O:7][C:8]([CH3:9])([CH3:10])[CH3:11])=[O:12]

Inputs

Step One
Name
Quantity
10.27 g
Type
reactant
Smiles
C(C)(C)(C)OC(OC(C)(C)C)=O
Name
Quantity
5 g
Type
reactant
Smiles
NCCOCCO
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was washed with water (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)C(COCCO)N
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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